1,8-Naphthyridine-2,7-diol

Catalog No.
S1483745
CAS No.
49655-93-8
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Naphthyridine-2,7-diol

CAS Number

49655-93-8

Product Name

1,8-Naphthyridine-2,7-diol

IUPAC Name

1,8-dihydro-1,8-naphthyridine-2,7-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12)

InChI Key

LJALSNRALPCDMH-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C1C=CC(=O)N2

Synonyms

1,8-Naphthyridine-2,7(1H,8H)-dione; 1,8-Naphthyridine-2,7-diol;

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=O)N2

Potential as a Building Block for Drug Discovery:

1,8-Naphthyridine-2,7-diol holds potential as a valuable building block in drug discovery due to its unique structure and chemical properties. The presence of two hydroxyl groups (-OH) and a naphthyridine core provides a versatile platform for the attachment of various functional groups, allowing researchers to tailor the molecule for specific biological activities []. Studies have shown that 1,8-naphthyridine derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-bacterial, and anti-fungal properties [, ].

Applications in Proteomics Research:

1,8-Naphthyridine-2,7-diol has gained traction in proteomics research, particularly in the field of protein modification analysis. The diol group can be readily tagged with various reporter groups, such as biotin or fluorescent dyes, enabling researchers to identify and quantify specific proteins within complex biological samples []. This approach holds promise for studying protein-protein interactions, protein expression levels, and post-translational modifications, which are crucial for understanding cellular processes and disease development [].

1,8-Naphthyridine-2,7-diol is a heterocyclic compound characterized by its fused naphthyridine structure with hydroxyl groups at the 2 and 7 positions. Its molecular formula is C8H6N2O2C_8H_6N_2O_2, and it has a molecular weight of approximately 162.14 g/mol . This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its unique chemical properties.

  • Nucleophilic Substitution: The hydroxyl groups can engage in nucleophilic substitution reactions, allowing for further functionalization.
  • Oxidation and Reduction: The compound may undergo oxidation to form corresponding ketones or quinones, and reduction reactions can yield amines or alcohols depending on the conditions .
  • Complexation Reactions: It has been studied for its ability to form complexes with metal ions, such as mercury(II), which enhances its utility in sensing applications .

Research indicates that 1,8-naphthyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies highlight the potential of naphthyridine compounds in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development .

Several methods have been developed for synthesizing 1,8-naphthyridine-2,7-diol:

  • Cyclization Reactions: These involve the cyclization of appropriate precursors under acidic or basic conditions.
  • Multi-step Synthesis: A more complex route involves multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired product .
  • Direct Hydroxylation: Hydroxylation of naphthyridine derivatives can also yield 1,8-naphthyridine-2,7-diol directly under specific conditions.

1,8-Naphthyridine-2,7-diol has several applications:

  • Fluorescent Sensors: It is employed in the development of chemosensors for detecting heavy metals like mercury due to its fluorescence properties when bound to metal ions .
  • Pharmaceuticals: Its derivatives are explored as potential drug candidates for various therapeutic areas including cancer treatment and antimicrobial agents .
  • Material Science: The compound's unique properties make it suitable for use in organic electronics and photonic devices .

Studies have focused on the interaction of 1,8-naphthyridine-2,7-diol with various ions and molecules:

  • Metal Ion Binding: Research has demonstrated its ability to selectively bind with metal ions such as mercury(II), enhancing fluorescence quenching which is useful in sensor applications .
  • Biomolecular Interactions: Investigations into its interactions with nucleosides suggest potential applications in biosensing technologies .

Several compounds share structural similarities with 1,8-naphthyridine-2,7-diol. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
1,8-NaphthyridineFused ring systemHydroxyl groups at positions 2 and 7
2-Amino-1,8-naphthyridineSimilar ring structureAmino group enhances reactivity
4-Methyl-1,8-naphthyridineSimilar coreMethyl substitution affects solubility
3-HydroxyquinolineRelated heterocycleDifferent functional group positioning

These compounds differ primarily in their functional groups and substituents, which influence their chemical reactivity and biological activity.

Skraup Synthesis Adaptations

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,8-naphthyridine derivatives. Early attempts employed 6-methyl-2-aminopyridine with benzaldehyde and pyruvic acid, but cyclization failures led to unreacted intermediates [3]. Success was achieved by introducing strong electron-donating groups at the pyridine C-6 position. For example, 6-hydroxy-2-aminopyridine reacted with aldehydes and α,β-unsaturated ketones in dioxane/water under iodine catalysis, yielding 1,8-naphthyridine-2,7-diol precursors [2] [3]. Modifications using m-NO₂PhSO₃Na as an oxidant improved reproducibility (45–50% yield) [2].

Doebner-Von Miller Approaches

The Doebner reaction facilitates cyclocondensation between 2-aminopyridines and carbonyl compounds. Lewis and Nitidandhaprabhas demonstrated that 6-hydroxy-2-aminopyridine reacts with benzaldehyde and pyruvic acid to form 1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid intermediates [3]. Acidic workup (HCl) then dehydrates these intermediates to yield 1,8-naphthyridine-2,7-diol. Steric and electronic effects of C-6 substituents critically influence cyclization efficiency, with hydroxy groups proving marginally less effective than amino groups [3].

Friedlander Reaction Applications

Friedlander condensation between 2-aminonicotinaldehyde and active methylene compounds offers a direct route. Zhukova et al. reported that 2-aminonicotinaldehyde reacts with diethyl malonate in aqueous choline hydroxide (ChOH), producing 1,8-naphthyridine-2,7-diol derivatives in 85–92% yield [4]. This method avoids organic solvents and leverages hydrogen bonding between ChOH and reactants to stabilize transition states [4].

Modern Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C-4 and C-8 positions. For instance, brominated 1,8-naphthyridines undergo Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups [2]. Copper-mediated Ullmann reactions similarly install amino substituents via nucleophilic aromatic substitution (NAS) [2].

Ionic Liquid Mediated Syntheses

Choline hydroxide (ChOH), a biocompatible ionic liquid, catalyzes Friedlander condensations in water. Density functional theory (DFT) studies confirm that ChOH forms hydrogen bonds with 2-aminonicotinaldehyde, lowering the activation energy for cyclization [4]. This approach achieves gram-scale synthesis (up to 10 g) with 90% yield and eliminates chromatographic purification [4].

One-Pot Methodologies

One-pot strategies combine condensation, cyclization, and dehydration steps. A notable example involves sequential Skraup-Friedländer reactions: 2-aminopyridine derivatives react with glycerol and aldehydes, followed by in situ oxidation with KMnO₄ to yield 1,8-naphthyridine-2,7-diol [2] [4].

Green Chemistry Approaches to 1,8-Naphthyridine-2,7-diol Synthesis

Aqueous Reaction Media

Water replaces toxic solvents in multiple protocols. The ChOH-catalyzed Friedlander reaction occurs exclusively in water, achieving 92% yield while enabling catalyst recovery [4]. Microwave-assisted hydrolysis in aqueous NaOH further enhances reaction rates [4].

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of 2-aminonicotinaldehyde with ethyl acetoacetate under microwaves (150°C, 20 min) affords 1,8-naphthyridine-2,7-diol derivatives in 88% yield [4].

Sustainable Catalyst Development

Non-toxic catalysts like MnO₂ and KI are reused in Skraup reactions, maintaining efficiency over five cycles [2]. ChOH’s biocompatibility and low cost make it ideal for industrial applications [4].

Scale-up Considerations for 1,8-Naphthyridine-2,7-diol Production

Process Optimization Strategies

Key parameters for scale-up include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 mol% ChOHMaximizes H-bonding [4]
Temperature80–100°CBalances kinetics/thermodynamics [4]
Solvent VolumeMinimal aqueous mediaReduces waste [4]

Continuous Flow Chemistry Applications

Microreactors enhance heat/mass transfer in exothermic Skraup reactions, preventing decomposition. A pilot-scale flow system achieved 75% yield at 1 kg/day throughput [4].

Gram-Scale Synthesis Protocols

Multigram synthesis (10–50 g) is feasible via ChOH-mediated Friedlander condensation. Products precipitate upon cooling, requiring only filtration and recrystallization [4].

Hydrogen Bond Donor–Acceptor Profile

The compound possesses two ring NH groups acting as donors and four heteroatoms acting as strong acceptors (Table 1).

ParameterValueEvidence
Hydrogen-bond donors2 (N-H at N1 and N8) [1]
Hydrogen-bond acceptors4 (O2, O7, N1, N8) [1]
Polar surface area59.9 Ų [2]
LogP (calc.)1.9 [3]
Intrinsic pK_a (ring N)4.8 ± 0.2 [4]
Intrinsic pK_a (amide N)10.6 ± 0.3 [4]

These values indicate a dual donor–acceptor topology capable of both accepting and donating hydrogen bonds in complementary fashion with nucleobases, backbone carbonyls, or catalytic residues.

π-π Stacking Interactions

Single-crystal data for a 7-amino naphthyridinone analogue show centroid-to-centroid separations of 3.825 Å and interplanar distances of 3.246 Å, reflecting strong face-to-face π-stacking stability (Table 2) [5].

Systemd_centroid–centroidd_plane–planeComment
7-amino-1,8-naphthyridin-2-one- H₂O3.825 Å [5]3.246 Å [5]Typical crystal packing motif

Computational dimerization of the parent diol (RI-MP2/6-311+G**) predicts −16.5 kcal mol⁻¹ stabilization, comparable to polycyclic aromatics [6].

Hydrophobic Interaction Capabilities

Despite a modest logP, the extended fused ring (11 π-electrons) creates a hydrophobic face that interdigitates into apolar cavities. Hydrophobic solvent-accessible surface area is 410 Ų, 62% of the total molecular SASA, which is sufficient for van-der-Waals complementarity within enzyme pockets and nucleobase stacks [7] [8].

Binding Modes with Biological Targets

Nucleic Acid Interactions

Recognition of Mismatched Guanine Pairs

Tetrameric ligands bearing four 1,8-naphthyridine units bind CGG/CGG DNA mismatches in 1:1 stoichiometry with association constants of 4.4 × 10⁶ M⁻¹ and ΔT_m increases of 21.4 °C, driven by bidentate hydrogen bonding to each guanine and cooperative π-stacking (Table 3) [7].

Ligand architectureTarget duplexK_aΔT_m
(Z)-stilbene tetramer5′-CGG/CGG-3′4.4 × 10⁶ M⁻¹ [7]+21.4 °C [7]

Cytosine Interrogation in Abasic Sites

A 6-chloro-5,7-dimethyl naphthyridine derivative (ClNaph) exhibits dissociation constants of 70 nM for cytosine within abasic DNA duplexes via hydrogen-bond complementarity plus intercalative stacking, enabling fluorescence “turn-off” biosensing [9].

G-Quadruplex and Bulge Binding

Indolo-naphthyridine hybrids bind promoter G-quadruplexes with low-micromolar affinity by end-stacking and groove hydrogen bonding, highlighting the diol core’s adaptability in multivalent constructs [10].

Protein Binding Domains

Serotonin Transporter (hSERT)

Molecular-docking and 500 ns MD simulations reveal that a tetrahydropyrido-naphthyridine retains hydrogen bonds with Asp98 and π-cation interactions with Tyr95 in the central cavity of hSERT, remaining conformationally stable (RMSD <1.5 Å) and showing MM-PBSA binding energies of −52 kcal mol⁻¹ [8].

Platinum Complexation

Cis-[PtCl(NH₃)₂(naphthyridine)]⁺ forms monofunctional adducts wherein the naphthyridine nitrogen coordinates platinum while the distal nitrogen engages intramolecular hydrogen bonding, orienting the complex for possible groove insertion into DNA or protein pockets [4].

Enzyme Active-Site Recognition

Substituted naphthyridines emerge as ATP-competitive kinase ligands where the carbonyl at C2 hydrogen-bonds to hinge backbone NH and the N8 ring nitrogen accepts a carbonyl hydrogen from the catalytic lysine. Docking into Abl kinase places the π-system beneath Phe382, achieving −10.1 kcal mol⁻¹ GlideScore, corroborating the observed 0.9 µM K_i for a diacetyl analogue [11].

Conformational Analysis for Biological Activity

Planarity and Tautomerism

Density-functional optimization (ωB97X-D/6-311G**) indicates a global minimum with planar bicyclic geometry; deviation <0.02 Å from best-fit plane, mirroring crystallographic RMSD = 0.0146 Å [5]. Intramolecular N–H···O hydrogen bonds (2.07 Å) favor the diketone tautomer, lowering energy by 4.7 kcal mol⁻¹ vs. diol.

Flexibility in Multimeric Constructs

In tetramer scaffolds, linkers modulate entropic costs: flexible five-methylene chains permit multiple binding stoichiometries, whereas rigid stilbene linkers pre-organize the recognition elements, reducing ΔS_penalty by 16 cal mol⁻¹ K⁻¹ and enhancing affinity [7].

Self-Assembly via H-bond Arrays

Oligomers presenting DDAADDAA donor/acceptor strands self-associate through eight contiguous hydrogen bonds with K_dimer = 1.0 × 10⁶ M⁻¹ in chloroform, illustrating how extended naphthyridine ureido chains encode sequence-specific supramolecular pairing [12].

XLogP3

-0.6

Wikipedia

1,8-NAPHTHYRIDINE-2,7-DIOL

Dates

Last modified: 09-17-2023

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